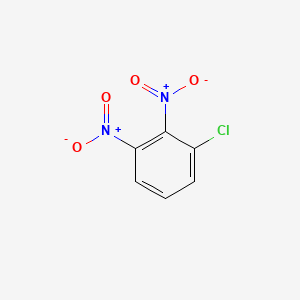

1-Chloro-2,3-dinitrobenzene

Description

Historical Context of Dinitrochlorobenzene Derivatives Research

Research into dinitrochlorobenzene derivatives has a well-established history, primarily driven by their utility as precursors in the chemical industry. The most common and extensively studied isomer is 1-chloro-2,4-dinitrobenzene (B32670) (DNCB). Historically, DNCB was produced commercially through the nitration of p-nitrochlorobenzene using a mixture of nitric and sulfuric acids. wikipedia.org Simpler, though less efficient, methods included the dinitration of chlorobenzene (B131634). wikipedia.org The synthesis of 1-chloro-2,4-dinitrobenzene involves adding chlorobenzene to a mixture of nitric and sulfuric acid, followed by heating to complete the nitration process. prepchem.comscribd.com

Similarly, the synthesis of another isomer, 1-chloro-2,6-dinitrobenzene, has been documented through methods such as the Sandmeyer reaction starting from 2,6-dinitroaniline. nih.govorgsyn.orgdrugfuture.com The historical focus on these isomers was largely due to their role as intermediates in the manufacture of other chemicals, such as dyes and pigments. ontosight.ainbinno.com For instance, the reaction of 1-chloro-2,4-dinitrobenzene with substituted anilines yields 2,4-dinitrodiphenylamine (B1346988) derivatives, which have been used as yellow disperse dyes. nih.gov The high reactivity of the chlorine atom, activated by the two nitro groups, made these compounds key building blocks in synthetic chemistry.

Significance in Contemporary Organic Chemistry and Material Science

The significance of 1-chloro-2,3-dinitrobenzene and its isomers in modern science stems from their unique chemical properties. The electron-withdrawing nature of the nitro groups makes the aromatic ring highly electrophilic, facilitating nucleophilic aromatic substitution of the chlorine atom. pubcompare.aisolubilityofthings.com This reactivity is exploited in contemporary organic synthesis to create complex molecules. pubcompare.ai For example, dinitrochlorobenzene derivatives are used as starting materials for producing pharmaceuticals, pesticides, and rubber accelerators. nbinno.com Their structural configuration makes them valuable precursors for synthesizing complex aromatic compounds that possess strategic electronic properties. pubcompare.ai

In the field of material science, the energetic properties of dinitrobenzene derivatives have led to their study as components of energetic materials. solubilityofthings.com More recently, research has explored the use of mono-chloro-substituted m-dinitrobenzene compounds as cathode materials for primary magnesium batteries. csircentral.net Studies have shown that introducing an electron-withdrawing chloro-substituent can increase the operating potential of the m-dinitrobenzene cathode. csircentral.net Although the chloro-substituents were found to lower the current efficiency in some cases, this line of research highlights the potential for these compounds in developing new energy storage technologies. csircentral.net The compound is also utilized in laboratory research to study reaction mechanisms and develop new synthetic pathways. ontosight.ai

Properties of Dinitrochlorobenzene Isomers

The following table provides a summary of key properties for 1-chloro-2,3-dinitrobenzene and its related isomers.

| Property | 1-Chloro-2,3-dinitrobenzene | 1-Chloro-2,4-dinitrobenzene | 1-Chloro-2,6-dinitrobenzene |

| Molecular Formula | C₆H₃ClN₂O₄ ontosight.ai | C₆H₃Cl(NO₂)₂ sigmaaldrich.com | C₆H₃ClN₂O₄ nih.gov |

| Molecular Weight | 202.5 g/mol pubcompare.ai | 202.55 g/mol sigmaaldrich.com | 202.55 g/mol nih.gov |

| CAS Number | 602-02-8 (alternative: 99-30-9) pubcompare.ai | 97-00-7 sigmaaldrich.com | 606-21-3 nih.gov |

| Appearance | Crystalline solid pubcompare.ai | Pale yellow needles nih.gov | Yellow crystals nih.gov |

| Melting Point | 71-73°C pubcompare.ai | 48-50°C sigmaaldrich.com | 86-87°C nih.gov |

| Boiling Point | Not specified | 315°C sigmaaldrich.com | 315°C nih.gov |

| Solubility | Soluble in organic solvents, limited in water. ontosight.ai | Soluble in ether, benzene (B151609), hot alcohol; insoluble in water. nih.govsigmaaldrich.com | Soluble in alcohol; moderately soluble in benzene, ether; practically insoluble in water. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,3-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDXWCHDUCDNGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | CHLORODINITROBENZENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948455 | |

| Record name | 1-Chloro-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorodinitrobenzenes appears as a colorless to yellow crystalline solid with an almond-like odor. Insoluble in water. Combustible but may be difficult to ignite. Toxic by skin absorption or inhalation (dust, etc.). May spontaneously decompose and explode under prolonged exposure to fire or heat. Produces toxic oxides of nitrogen during combustion. | |

| Record name | CHLORODINITROBENZENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25567-67-3, 602-02-8 | |

| Record name | CHLORODINITROBENZENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-2,3-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,3-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chlorodinitro- (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025567673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-2,3-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VA83XCB6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 1-Chloro-2,3-dinitrobenzene

The direct synthesis of 1-chloro-2,3-dinitrobenzene is not straightforward due to the directing effects of the chloro and nitro groups. Therefore, multi-step strategies are typically required.

Nitration and Halogenation Strategies

Direct dinitration of chlorobenzene (B131634) predominantly yields 1-chloro-2,4-dinitrobenzene (B32670) and 1-chloro-2,6-dinitrobenzene, as the chloro group is an ortho-, para-director. scribd.comprepchem.com To obtain the 2,3-dinitro substitution pattern, alternative synthetic pathways must be employed. One plausible, albeit complex, approach involves the synthesis of 1,2-dinitrobenzene (B166439) as a key intermediate. youtube.comyoutube.com The synthesis of 1,2-dinitrobenzene itself is challenging because the first nitro group is a meta-director, making the introduction of a second nitro group at the ortho position difficult. youtube.com

A potential multi-step synthesis of 1,2-dinitrobenzene starting from benzene (B151609) might involve the following sequence:

Nitration of benzene to form nitrobenzene (B124822).

Reduction of the nitro group to an amino group, yielding aniline (B41778).

Protection of the amino group, for example, by acetylation to form acetanilide. This is crucial because the amino group would be protonated in the subsequent nitrating conditions. youtube.com

Nitration of the protected intermediate. The acetamido group is an ortho-, para-director, leading to a mixture of ortho- and para-nitroacetanilide.

Separation of the ortho isomer.

Deprotection of the amino group to give 2-nitroaniline (B44862).

A Sandmeyer-type reaction can then be used to replace the amino group with a second nitro group. This involves diazotization of 2-nitroaniline followed by treatment with sodium nitrite (B80452) in the presence of a copper catalyst to yield 1,2-dinitrobenzene. wikipedia.org

Once 1,2-dinitrobenzene is obtained, a subsequent halogenation step would be required to introduce the chlorine atom. However, the two nitro groups are strongly deactivating, making electrophilic aromatic substitution difficult.

An alternative and more likely route to 1-chloro-2,3-dinitrobenzene would start from a precursor that already has the desired 2,3-dinitrophenyl structure, such as 2,3-dinitrophenol (B1210279). wikipedia.org The synthesis could proceed as follows:

Synthesis of 2,3-dinitrophenol : This can be prepared through various methods, including the nitration of phenol (B47542), although controlling the regioselectivity to obtain the 2,3-isomer is challenging.

Conversion of the hydroxyl group to a chloro group : The hydroxyl group of 2,3-dinitrophenol can be replaced by a chlorine atom using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Optimization of Reaction Conditions and Yields

There is limited specific information available on the optimization of reaction conditions exclusively for the synthesis of 1-chloro-2,3-dinitrobenzene. However, general principles for related reactions can be applied. For the nitration of aromatic compounds, key parameters to optimize include the ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time. scribd.comprepchem.com For instance, in the dinitration of chlorobenzene to its 2,4- and 2,6-isomers, the temperature is carefully controlled and then raised to ensure the completion of the second nitration. scribd.comprepchem.com

For the conversion of a phenol to a chlorobenzene derivative, the choice of chlorinating agent and the reaction conditions are critical. The reaction with thionyl chloride, for example, can be catalyzed by a small amount of a tertiary amine. The optimization would involve finding the right balance of temperature and reaction time to maximize the yield and minimize the formation of byproducts.

The table below summarizes typical conditions for the synthesis of a related dinitrochlorobenzene isomer, which can serve as a reference for potential optimization strategies.

| Reaction | Reactants | Conditions | Product(s) | Yield | Reference |

| Dinitration | Chlorobenzene, Nitric Acid, Sulfuric Acid | 50-55°C, then 95°C for 2h | 1-Chloro-2,4-dinitrobenzene and 1-Chloro-2,6-dinitrobenzene | Not specified | scribd.comprepchem.com |

| Hydrolysis | 1-Chloro-2,4-dinitrobenzene, Sodium Carbonate, Water | Reflux for 24h | 2,4-Dinitrophenol | 90% | prepchem.com |

Advanced Synthetic Approaches to Dinitrochlorobenzene Derivatives

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally friendly methods.

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products. nih.gov The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.gov This is due to the efficient and direct heating of the reaction mixture.

Chemo- and Regioselective Synthesis Strategies

Achieving the desired 1-chloro-2,3-dinitro substitution pattern is a significant challenge in regioselectivity. Chemoselectivity, the ability to react with one functional group in the presence of others, is also crucial in multi-step syntheses.

The synthesis of specifically substituted aromatic compounds often relies on the careful use of directing groups and protecting groups to control the regiochemical outcome of electrophilic substitution reactions. youtube.comyoutube.com As discussed in section 2.1.1, the synthesis of 1,2-dinitrobenzene is a prime example of a regioselective synthesis where protecting group strategies are essential. youtube.comyoutube.com

For the synthesis of 1-chloro-2,3-dinitrobenzene, a chemo- and regioselective approach could involve starting with a molecule that already contains some of the required functionality in the correct positions. For instance, starting with 3-methoxy-2-nitroaniline, a Sandmeyer reaction can be used to replace the amino group with a chloro group, yielding 1-chloro-3-methoxy-2-nitrobenzene (B183051) with a 66% yield. chemicalbook.com Subsequent nitration would likely be directed to the position ortho to the methoxy (B1213986) group and meta to the existing nitro group, potentially leading to the desired 1-chloro-2,3-dinitro-5-methoxybenzene. A final demethylation step would then be required. Such multi-step sequences, while complex, allow for a high degree of control over the final substitution pattern.

Mechanistic Investigations of Chemical Reactivity

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The hallmark of 1-chloro-2,3-dinitrobenzene's reactivity is the SNAr mechanism. This pathway is facilitated by the presence of the strongly electron-withdrawing nitro groups, which render the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. ontosight.aimasterorganicchemistry.com The reaction generally proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. quora.com

Kinetic and Thermodynamic Studies of SNAr Reactions

The nitro group at the 2-position (ortho to the leaving group) provides powerful stabilization by delocalizing the negative charge through resonance. However, the nitro group at the 3-position (meta) cannot participate in this resonance stabilization. This is in contrast to the 1-chloro-2,4-dinitrobenzene (B32670) isomer, where both nitro groups (one ortho, one para) can delocalize the charge, making its Meisenheimer complex more stable and the reaction kinetically faster. Consequently, 1-chloro-2,3-dinitrobenzene is expected to be less reactive than its 2,4- and 2,6-isomers.

While specific kinetic and thermodynamic data for 1-chloro-2,3-dinitrobenzene are not as widely reported as for its isomers, studies on related compounds provide insight. For instance, the reaction of 1-chloro-2,4-dinitrobenzene with various nucleophiles has been shown to be exothermic and exergonic. researchgate.net The initial nucleophilic attack is generally the rate-limiting step in solvents like acetonitrile. researchgate.net

Role of Leaving Group Effects and Steric Hindrance

Leaving Group Effects: In contrast to SN2 reactions where the leaving group ability follows the trend I > Br > Cl > F, in SNAr reactions the order is often inverted: F > Cl ≈ Br > I. nih.gov This phenomenon, known as the "element effect," is because the cleavage of the carbon-halogen bond is not the rate-determining step. Instead, the initial attack of the nucleophile is rate-limiting. The highly electronegative fluorine atom strongly polarizes the C-F bond and inductively withdraws electron density from the ring, making the carbon atom more electrophilic and accelerating the nucleophilic attack. nih.gov This principle is expected to hold for 1-X-2,3-dinitrobenzene substrates.

Steric Hindrance: Steric effects can arise from both the nucleophile and the substrate.

Nucleophile: Bulkier nucleophiles react more slowly due to steric hindrance during the formation of the tetrahedral Meisenheimer complex. For example, reactions with N-methylaniline are significantly slower than with aniline (B41778) due to the steric bulk of the methyl group hindering both the initial attack and subsequent proton transfer.

Substrate: In substrates like 1-chloro-2,6-dinitrobenzene, the two ortho-nitro groups create significant steric crowding around the reaction center. orgsyn.org Furthermore, these bulky adjacent groups can cause steric inhibition of resonance , where the nitro groups are twisted out of the plane of the benzene (B151609) ring. stackexchange.com This misalignment reduces the overlap between the p-orbitals of the nitro groups and the π-system of the ring, diminishing their ability to stabilize the negative charge of the Meisenheimer intermediate and thus decreasing the reaction rate. For 1-chloro-2,3-dinitrobenzene, the nitro group at the 2-position will exert both a steric and electronic effect, while the meta nitro group at position 3 contributes primarily an electronic inductive effect.

Electrophilic Substitution and Aromatic Ring Modifications

While the electron-deficient nature of the 1-chloro-2,3-dinitrobenzene ring makes it highly unreactive towards electrophilic aromatic substitution, such reactions are theoretically possible under harsh conditions. Predicting the outcome requires careful consideration of the conflicting directing effects of the substituents.

Regioselectivity Prediction using Computational Methods

The substituents on the ring have competing directing effects:

Chloro group: A deactivating but ortho-, para-director.

Nitro groups: Strongly deactivating and meta-directors.

Given that the ring is heavily deactivated, predicting the site of a potential electrophilic attack is complex. Computational methods, particularly density functional theory (DFT), provide a powerful tool for predicting regioselectivity. nih.gov This approach involves calculating the relative stabilities of all possible σ-complex (arenium ion) intermediates that could be formed upon attack by an electrophile. nih.govnih.gov The pathway proceeding through the lowest-energy (most stable) intermediate is predicted to be the major one. libretexts.org For 1-chloro-2,3-dinitrobenzene, an electrophile could potentially attack at positions 4, 5, or 6. A detailed computational study would be necessary to definitively predict the most likely product.

Radical Anion Formation and Electron Transfer Processes

Under certain conditions, particularly with specific nucleophiles, an alternative to the polar SNAr mechanism can occur: a single electron transfer (SET) process. nih.govnih.gov This pathway involves the transfer of an electron from the nucleophile to the aromatic substrate to form a radical anion . nih.gov

The formation of a 1-chloro-2,3-dinitrobenzene radical anion could lead to different reaction outcomes. Studies on the related 1,3-dinitrobenzene (B52904) radical anion show it to be a charge-localized species, where the unpaired electron resides primarily on one of the two nitro groups. researchgate.netdntb.gov.ua An intramolecular electron transfer can then occur, with the electron hopping between the two nitro sites. researchgate.net For some halonitrobenzene systems, the formation of a radical anion can be followed by the elimination of a halide ion or even the loss of a nitro group, competing with the standard SNAr pathway. nih.gov The potential for a SET mechanism depends on the redox potentials of the nucleophile and the substrate and represents a distinct area of its chemical reactivity.

Catalytic Aspects in 1-Chloro-2,3-dinitrobenzene Transformations

The study of catalytic systems provides crucial insights into the reactivity of 1-chloro-2,3-dinitrobenzene, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions. This section explores the influence of specialized environments, such as micelles and enzyme active sites, on the transformation of this compound.

Research on the micellar catalysis of SNAr reactions for chlorodinitrobenzene isomers has historically focused extensively on the 1-chloro-2,4-dinitrobenzene (CDNB) and 1-chloro-2,6-dinitrobenzene derivatives. These studies have provided a foundational understanding of how surfactant micelles can accelerate reaction rates by concentrating reactants within the micellar pseudophase and by favorably altering the polarity of the reaction medium at the micelle-water interface. researchgate.netnih.gov For instance, investigations with CDNB have detailed the kinetic profiles in various micellar systems, including anionic, cationic, and non-ionic surfactants, demonstrating significant rate enhancements compared to reactions in bulk aqueous solution. researchgate.netresearchgate.netacs.org

The enzymatic conjugation of xenobiotics with glutathione (B108866), catalyzed by glutathione S-transferases (GSTs), is a critical pathway in cellular detoxification. The compound 1-chloro-2,4-dinitrobenzene (CDNB) is a canonical model substrate used extensively to assay the activity of various GST isoenzymes. nih.govresearchgate.netsigmaaldrich.comnih.gov These studies have elucidated the mechanism of GSTs, which typically involves the activation of the glutathione thiol group by a tyrosine or serine residue in the enzyme's active site, facilitating its nucleophilic attack on the electrophilic carbon of the substrate. nih.govacs.org

Despite the wealth of information on the interaction of GSTs with the 2,4-isomer, there is a significant lack of specific research on the enzyme-mediated reaction of 1-chloro-2,3-dinitrobenzene . Searches of biochemical and toxicological literature did not yield studies that utilize 1-chloro-2,3-dinitrobenzene as a substrate for glutathione S-transferases or that detail its specific reaction mechanism within a GST active site.

Consequently, there is no available data on key enzymatic parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), or catalytic efficiency (kcat/Km) for the conjugation of 1-chloro-2,3-dinitrobenzene with glutathione by any GST isoenzyme. The reactivity of the 2,3-isomer would be influenced by the specific electronic environment and steric hindrance around the chlorine-bearing carbon, which differs from the 2,4- and 2,6-isomers, making direct extrapolation of data from other isomers unreliable for a precise mechanistic understanding.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the reactivity and properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing insights into its electronic nature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies a more reactive molecule.

For 1-chloro-2,3-dinitrobenzene, a HOMO-LUMO analysis would reveal how the relative positions of the nitro groups and the chlorine atom on the benzene (B151609) ring influence its electronic activity and potential for charge transfer within the molecule. However, specific calculated values for the HOMO-LUMO energies and the resulting energy gap for this isomer are not readily found in surveyed literature.

Charge Distribution and Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), prone to nucleophilic attack.

An MEP map of 1-chloro-2,3-dinitrobenzene would likely show significant negative potential around the oxygen atoms of the two nitro groups, highlighting them as centers of negative charge. The areas around the hydrogen atoms of the benzene ring would exhibit positive potential. Such a map would provide crucial insights into the molecule's intermolecular interaction patterns. Specific MEP analysis for this compound is not documented in the available research.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio and Density Functional Theory (DFT) are the two major classes of methods used in computational chemistry to study molecular systems. Ab initio methods are based on first principles, using no experimental data beyond fundamental physical constants. DFT methods, which are widely popular due to their balance of accuracy and computational cost, calculate the electronic structure based on the electron density rather than the complex many-electron wavefunction.

The B3LYP functional is a common hybrid functional in DFT that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This method, often paired with basis sets like 6-311+G**, is frequently used to optimize molecular geometries and predict a wide range of properties. While studies on related isomers have employed these methods extensively, specific ab initio or DFT-based structural and electronic data for 1-chloro-2,3-dinitrobenzene are not present in the surveyed literature.

Vibrational Spectroscopy Simulations and Assignments

Computational methods are instrumental in interpreting experimental vibrational spectra (Infrared and Raman). Theoretical calculations can predict the vibrational frequencies and intensities, which aids in the assignment of experimental spectral bands to specific molecular motions.

DFT-Based Prediction of Infrared and Raman Spectra

DFT calculations can simulate the IR and Raman spectra of a molecule with a high degree of accuracy. The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model. A comparison between the calculated and experimental spectra helps to confirm the molecular structure and provides a detailed understanding of its vibrational modes.

For related isomers like 1-chloro-2,4-dinitrobenzene (B32670), studies have shown excellent agreement between DFT-predicted spectra and experimental FT-IR and FT-Raman measurements. umich.edu A similar computational study on 1-chloro-2,3-dinitrobenzene would be necessary to assign its characteristic vibrational frequencies.

Normal Coordinate Analysis and Potential Energy Distribution (PED)

Normal Coordinate Analysis (NCA) is used to describe the vibrational motions of a molecule. The Potential Energy Distribution (PED) provides a quantitative assignment of each vibrational mode by indicating the contribution of different internal coordinates (like bond stretching, angle bending, and torsions) to that mode. This analysis offers a definitive description of the vibrations, such as C-H stretching, NO₂ symmetric/asymmetric stretching, or C-Cl bending.

For a complete vibrational analysis of 1-chloro-2,3-dinitrobenzene, PED calculations based on a DFT-derived force field would be required. This would allow for the unambiguous assignment of each band in its IR and Raman spectra. Such a detailed analysis for this specific isomer is not currently available in the reviewed scientific papers.

Based on a review of the available scientific literature, there is a significant lack of specific research data for 1-Chloro-2,3-dinitrobenzene pertaining to the detailed theoretical and computational chemistry topics requested. The majority of published studies in these areas focus on the isomeric compound, 1-chloro-2,4-dinitrobenzene, due to its widespread use as a model substrate in studies of nucleophilic aromatic substitution and enzyme kinetics. acs.orgnih.gov

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on 1-Chloro-2,3-dinitrobenzene while adhering to the specified outline for the following sections:

Non-Linear Optical (NLO) Properties from Quantum Chemical Calculations

Detailed computational analyses, including transition state modeling, solvation effect simulations, and quantum chemical calculations of NLO properties, have been extensively performed for 1-chloro-2,4-dinitrobenzene rsc.orgacs.orgresearchgate.net, but equivalent studies for the 1-chloro-2,3-dinitro isomer are not present in the provided search results. While general information regarding the properties and synthesis of 1-Chloro-2,3-dinitrobenzene exists ontosight.ai, the specific, in-depth computational research required to populate the requested article sections is not available.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-chloro-2,3-dinitrobenzene by providing detailed information about the chemical environment of its constituent atoms.

¹H and ¹³C NMR Chemical Shift Prediction and Assignment using GIAO Method

The ¹H and ¹³C NMR spectra of substituted benzenes like 1-chloro-2,3-dinitrobenzene can be complex due to the influence of multiple substituents on the chemical shifts of the aromatic protons and carbons. The number of signals in the ¹H and ¹³C NMR spectra is determined by the number of non-equivalent protons and carbons, respectively, which is dictated by the molecule's symmetry. vaia.com For 1-chloro-2,3-dinitrobenzene, the lack of symmetry results in distinct signals for each of the three aromatic protons and six aromatic carbons.

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are frequently employed to predict the ¹H and ¹³C NMR chemical shifts. This theoretical approach provides valuable assistance in the assignment of the experimentally observed signals to specific nuclei within the molecule. The GIAO method calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Chloro-2,3-dinitrobenzene

| Nucleus | Predicted Chemical Shift (ppm) |

| H-4 | Data not available |

| H-5 | Data not available |

| H-6 | Data not available |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

Application in Reaction Monitoring and Structural Elucidation

NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. jhu.edu By acquiring NMR spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be tracked, providing kinetic and mechanistic insights. For instance, in the synthesis of derivatives of 1-chloro-2,3-dinitrobenzene, in-line NMR can be used to follow the conversion of starting materials to the desired product. beilstein-journals.org This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in confirming the molecular formula of 1-chloro-2,3-dinitrobenzene. HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule by comparing the experimentally measured exact mass to the theoretical exact mass calculated for a given chemical formula. osti.gov The molecular formula of 1-chloro-2,3-dinitrobenzene is C₆H₃ClN₂O₄. ontosight.ai

Fragmentation Pathway Analysis

In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation is characteristic of the molecule's structure and can be used for identification and structural analysis. youtube.comyoutube.com For 1-chloro-2,3-dinitrobenzene, common fragmentation pathways under electron ionization (EI) would likely involve the loss of nitro groups (NO₂) and the chlorine atom. The analysis of these fragment ions helps to piece together the structure of the parent molecule. For example, the loss of a nitro group would result in a fragment ion with a specific m/z value, providing evidence for the presence of this functional group. osti.gov

Quantitative LC-MS/GC-MS Method Development

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hyphenated techniques used for the separation, identification, and quantification of chemical compounds in complex mixtures. eurl-pesticides.euresearchgate.net Methods based on LC-MS or GC-MS can be developed for the quantitative analysis of 1-chloro-2,3-dinitrobenzene in various matrices. These methods offer high sensitivity and selectivity, allowing for the detection and quantification of the compound at very low concentrations.

For instance, a sensitive LC-MS method using atmospheric pressure chemical ionization (APCI) in negative ion mode has been developed for the quantification of the related compound 1-chloro-2,4-dinitrobenzene (B32670). researchgate.netnih.gov Similar methodologies can be adapted for 1-chloro-2,3-dinitrobenzene. The development of such methods involves optimizing chromatographic conditions for good separation and mass spectrometric parameters for sensitive detection. These quantitative methods are crucial for applications such as monitoring the compound in environmental samples or as an impurity in chemical products. gcms.cznih.gov

Table 2: Summary of Mass Spectrometry Data for Chlorinated Dinitrobenzene Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |

| 1-Chloro-2,3-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | Data not available |

| 1-Chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | Data not available |

| 1-Chloro-2,6-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | Data not available |

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized for the characterization of molecular structures and the real-time monitoring of chemical reactions. These methods provide detailed information about the vibrational modes within a molecule, which are unique to its structure and the chemical bonds it contains. For 1-chloro-2,3-dinitrobenzene, these spectroscopic techniques offer a window into its functional group arrangement and can be employed to track its transformations during chemical processes.

Vibrational Mode Assignment and Functional Group Analysis

The assignment of vibrational modes is typically achieved by combining experimental Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy with theoretical calculations, such as Density Functional Theory (DFT). This combined approach allows for a more accurate interpretation of the observed spectral bands.

Key functional groups and their characteristic vibrational frequencies include:

Nitro (NO₂) Group Vibrations: The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations. For dinitrobenzene compounds, these bands are typically observed in the regions of 1500-1600 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). The precise wavenumbers can be influenced by the position of the substituents on the benzene (B151609) ring and electronic effects.

Carbon-Hydrogen (C-H) Vibrations: The aromatic C-H stretching vibrations are generally found in the 3000-3100 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations appear at lower frequencies, typically in the 1000-1300 cm⁻¹ and 750-1000 cm⁻¹ regions, respectively. researchgate.net The pattern of these out-of-plane bending bands can often be used to infer the substitution pattern of the benzene ring.

Carbon-Carbon (C-C) Vibrations: The stretching vibrations of the benzene ring's carbon backbone usually appear as a series of bands in the 1400-1650 cm⁻¹ range. ijsr.net

Carbon-Chlorine (C-Cl) Vibrations: The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The C-Cl in-plane and out-of-plane bending modes are found at even lower wavenumbers, often below 400 cm⁻¹. ijsr.net

A hypothetical table of the principal vibrational modes for 1-chloro-2,3-dinitrobenzene, based on data from analogous compounds, is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Type |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| NO₂ Asymmetric Stretch | 1500 - 1600 | IR, Raman |

| Aromatic C-C Stretch | 1400 - 1650 | IR, Raman |

| NO₂ Symmetric Stretch | 1300 - 1370 | IR, Raman |

| C-H In-plane Bend | 1000 - 1300 | IR, Raman |

| C-H Out-of-plane Bend | 750 - 1000 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| C-Cl In-plane Bend | 250 - 400 | Raman |

This table is a representation based on data from similar compounds and awaits experimental verification for 1-chloro-2,3-dinitrobenzene.

In-situ Reaction Monitoring Applications

The ability of Infrared and Raman spectroscopy to provide real-time data makes them invaluable tools for monitoring chemical reactions as they occur (in-situ). nih.govmdpi.comspectroscopyonline.comamericanpharmaceuticalreview.commdpi.comnih.gov This approach, often referred to as Process Analytical Technology (PAT), allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and offline analysis. mdpi.com

For reactions involving 1-chloro-2,3-dinitrobenzene, such as nucleophilic aromatic substitution or reduction of the nitro groups, in-situ spectroscopic monitoring can provide significant insights.

Potential In-situ Monitoring Scenarios:

Nucleophilic Aromatic Substitution: When 1-chloro-2,3-dinitrobenzene undergoes a substitution reaction where the chlorine atom is replaced by another functional group, in-situ FTIR or Raman spectroscopy can monitor the reaction progress. By focusing on the characteristic vibrational bands of the C-Cl bond and the newly formed bond, one can track the disappearance of the starting material and the appearance of the product in real-time. For instance, monitoring the decrease in the intensity of the C-Cl stretching band would indicate the consumption of 1-chloro-2,3-dinitrobenzene.

Reduction of Nitro Groups: The reduction of the nitro groups to amino groups is a common transformation for dinitrobenzene compounds. In-situ spectroscopy can follow this process by monitoring the disappearance of the strong NO₂ stretching bands and the simultaneous appearance of N-H stretching bands (typically in the 3300-3500 cm⁻¹ region) and other vibrations associated with the amino group. The hydrogenation of nitrobenzene (B124822) to aniline (B41778), a similar process, has been successfully monitored using in-situ ATR-FTIR, identifying intermediates and providing kinetic data. nih.gov

Advantages of In-situ Monitoring:

Real-time Information: Provides immediate data on the reaction state, enabling precise control over reaction parameters. mdpi.comspectroscopyonline.com

Kinetic and Mechanistic Studies: Allows for the determination of reaction rates and the identification of transient intermediates, leading to a deeper understanding of the reaction mechanism. nih.gov

Process Optimization and Safety: Enables the optimization of reaction conditions for improved yield and purity, and can enhance safety by monitoring potentially hazardous intermediates or reaction conditions. mdpi.com

The data below illustrates how in-situ spectroscopy could be used to track the concentration changes of key species during a hypothetical reaction of 1-chloro-2,3-dinitrobenzene.

| Time (minutes) | 1-Chloro-2,3-dinitrobenzene (Normalized Concentration) | Product (Normalized Concentration) | Intermediate (Normalized Concentration) |

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.75 | 0.20 | 0.05 |

| 20 | 0.50 | 0.40 | 0.10 |

| 30 | 0.25 | 0.65 | 0.10 |

| 40 | 0.10 | 0.85 | 0.05 |

| 50 | 0.00 | 1.00 | 0.00 |

This is a hypothetical data table illustrating the potential of in-situ reaction monitoring.

Role in Advanced Organic Synthesis and Chemical Building Blocks

Precursor in Fine Chemical Synthesis

The compound is generally cited as an intermediate in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. pubcompare.ai

Synthesis of Nitroaromatic Derivatives and Heterocycles

In principle, 1-Chloro-2,3-dinitrobenzene can serve as a starting material for a variety of nitroaromatic derivatives through nucleophilic substitution of the chloro group. Such reactions would yield ethers, amines, or sulfides, depending on the nucleophile used. These derivatives could, in turn, be precursors for heterocyclic compounds. However, specific, published examples of syntheses starting from the 1-chloro-2,3-dinitro isomer are not found in the reviewed literature. Research on heterocycle synthesis from chlorodinitrobenzene isomers overwhelmingly utilizes the 2,4- and 2,6-isomers. osi.lvresearchgate.net

Application in Dye and Pigment Precursor Chemistry

The chromophoric nature of the dinitrophenyl moiety suggests a potential role for 1-Chloro-2,3-dinitrobenzene in the synthesis of dyes and pigments. ontosight.ai The substitution of the chlorine atom with an auxochromic group is a common strategy in dye chemistry. While its isomers, particularly 1-chloro-2,4-dinitrobenzene (B32670), are well-documented precursors for numerous commercial dyes, no specific examples of dyes or pigments derived directly from 1-Chloro-2,3-dinitrobenzene are detailed in the available research. dyestuffintermediates.com

Reagent in Mechanistic Organic Research

The study of reaction mechanisms often employs highly reactive and structurally distinct molecules to test theories and explore reactivity patterns.

Probing Nucleophilic Reactivity in Aromatic Systems

Activated aryl halides are classic substrates for studying the mechanism of nucleophilic aromatic substitution (SNAr). The position of the nitro groups relative to the leaving group significantly influences reaction rates and regioselectivity. While extensive kinetic and mechanistic studies have been performed on 1-chloro-2,4-dinitrobenzene and 1-chloro-2,6-dinitrobenzene to understand these principles, similar detailed mechanistic investigations using the 1-chloro-2,3-dinitro isomer as a specific probe are not reported in the available literature. acs.orgresearchgate.net The unique ortho/meta positioning of the nitro groups in 1-Chloro-2,3-dinitrobenzene would offer valuable, distinct electronic and steric insights compared to its more studied isomers, but such research does not appear to be published.

Development of Novel Synthetic Pathways

The unique reactivity of a molecule can sometimes be exploited to develop new synthetic methods. pubcompare.ai However, there are no specific reports of novel synthetic pathways that have been developed utilizing 1-Chloro-2,3-dinitrobenzene as a key reagent.

Intermediate in Specialty Material Precursors

The compound is noted for its potential use in the development of advanced materials. pubcompare.ai The introduction of a 2,3-dinitrophenyl group could impart specific properties, such as thermal stability or energetic characteristics, to a polymer or specialty material. Despite this potential, the literature search did not yield specific examples of specialty materials for which 1-Chloro-2,3-dinitrobenzene is a confirmed precursor.

Polymer and Rubber Accelerator Synthesis

There is a notable lack of specific, documented evidence in scientific literature detailing the direct application of 1-chloro-2,3-dinitrobenzene in the synthesis of polymers or rubber accelerators. While its isomers, particularly 1-chloro-2,4-dinitrobenzene, are well-established precursors in the manufacture of various industrial polymers and are key intermediates in the synthesis of rubber vulcanization accelerators, similar explicit roles for the 2,3-isomer are not prominently reported.

The synthesis of many rubber accelerators, such as those in the sulfenamide (B3320178) class, often involves the reaction of 2-mercaptobenzothiazole (B37678) with various amines. The precursors for these amines or other modifying agents can sometimes be derived from nitroaromatic compounds. However, specific pathways originating from 1-chloro-2,3-dinitrobenzene for the synthesis of commercial rubber accelerators are not described in available chemical literature.

Coupling Agent Applications

The utility of a compound as a coupling agent in polymer chemistry relies on its ability to react with different monomer units to link them together, often to create block copolymers or to modify the surface of a polymer. This reactivity is typically facilitated by the presence of multiple reactive sites on the coupling agent.

In the case of chlorodinitrobenzene isomers, the activated chlorine atom can undergo nucleophilic substitution, and the nitro groups can be chemically reduced to reactive amino groups. This dual reactivity allows isomers like 1-chloro-2,4-dinitrobenzene to function as effective coupling agents. For instance, the chlorine can react with one type of polymer chain end, and after reduction of the nitro groups, the resulting amino groups can react with another type of polymer or monomer.

Theoretically, 1-chloro-2,3-dinitrobenzene possesses the necessary functionalities to act as a coupling agent. The chlorine atom is activated for nucleophilic displacement, and the two nitro groups can be selectively or fully reduced to provide reactive amine functionalities. However, there is a significant lack of published research or industrial literature that specifically documents the use of 1-chloro-2,3-dinitrobenzene for this purpose. The steric hindrance and electronic effects resulting from the 2,3-dinitro substitution pattern may influence its reactivity and suitability as a coupling agent compared to its 2,4- and 2,6-isomers, potentially explaining its less frequent application in this area.

Environmental Transformation Pathways and Remediation Research

Abiotic Degradation Mechanisms

Hydrolysis Kinetics and Product Formation

No specific data on the hydrolysis kinetics or the resulting product formation for 1-Chloro-2,3-dinitrobenzene could be identified. While the hydrolysis of other isomers, such as 1-chloro-2,4-dinitrobenzene (B32670), has been studied, these findings cannot be directly extrapolated to the 2,3-isomer due to the influence of the nitro groups' positions on the molecule's reactivity. The electron-withdrawing nature of the nitro groups activates the benzene (B151609) ring towards nucleophilic substitution, suggesting that hydrolysis is a potential degradation pathway. However, without experimental data, the rate and products of this reaction for 1-Chloro-2,3-dinitrobenzene remain speculative.

Photolytic Transformation Studies

Similarly, there is a lack of specific research on the photolytic transformation of 1-Chloro-2,3-dinitrobenzene. Photodegradation is a significant environmental process for many aromatic compounds, but the specific wavelengths of light that this compound absorbs and the subsequent chemical changes have not been documented.

Biotic Degradation Mechanisms

The biodegradation of nitroaromatic compounds is a key area of environmental research. However, the focus has largely been on other isomers and related compounds.

Microbial Biotransformation Pathways

No studies specifically detailing the microbial biotransformation of 1-Chloro-2,3-dinitrobenzene have been found. Research on related compounds, such as dichloronitrobenzenes, has identified bacterial strains capable of aerobic degradation, often initiating the process with a dioxygenase enzyme. It is plausible that similar pathways could be involved in the breakdown of 1-Chloro-2,3-dinitrobenzene, but this has not been experimentally verified.

Enzyme-Catalyzed Detoxification Mechanisms (e.g., reduction to arylamines)

The detoxification of xenobiotics often involves enzyme-catalyzed reactions. For other chlorodinitrobenzene isomers, reduction of the nitro groups to form less toxic arylamines is a known detoxification pathway, often mediated by nitroreductases. While it is conceivable that 1-Chloro-2,3-dinitrobenzene undergoes similar enzymatic reduction, specific studies confirming this and identifying the responsible enzymes are absent from the scientific literature.

Advanced Analytical Methods for Environmental Monitoring

Effective monitoring is crucial for assessing the environmental presence and risk of hazardous chemicals. While general analytical techniques for chloronitrobenzene isomers exist, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), advanced methods specifically tailored for the sensitive and selective detection of 1-Chloro-2,3-dinitrobenzene in complex environmental matrices have not been prominently reported. The development of such methods would be a critical step in enabling future research into its environmental fate and transport.

Trace Detection and Quantification in Environmental Matrices

There is a lack of specific, published methods for the trace detection and quantification of 1-chloro-2,3-dinitrobenzene in various environmental samples such as soil and water. General methods for nitroaromatic compounds, often employing techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with various detectors, have been reported. For instance, a method based on dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry (GC-MS) has been developed for the determination of a range of nitrobenzenes and nitrochlorobenzenes in water. researchgate.net However, the specific applicability and performance of such methods for 1-chloro-2,3-dinitrobenzene have not been detailed.

Chromatographic Separation Techniques for Metabolites

Similarly, there is a significant gap in the scientific literature regarding the chromatographic separation of the metabolites of 1-chloro-2,3-dinitrobenzene. Understanding the metabolic pathways is crucial for assessing the environmental fate and toxicity of the compound. While studies on related compounds, such as 1-chloro-2,4-dinitrobenzene, have utilized HPLC to separate and identify glutathione (B108866) conjugates and other metabolites, equivalent research for the 2,3-isomer is not readily found.

Due to the absence of specific research data for 1-chloro-2,3-dinitrobenzene in these critical areas of environmental science, a comprehensive and detailed discussion on its environmental transformation pathways and remediation research, as requested, cannot be provided at this time. Further research is needed to develop and validate analytical methods for the detection and quantification of 1-chloro-2,3-dinitrobenzene and its metabolites in the environment.

Q & A

Basic Research Questions

Q. What are the key analytical techniques for confirming the structure and purity of 1-Chloro-2,3-dinitrobenzene?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) can identify substituent positions (e.g., distinguishing 2,3- from 2,4-isomers), while High-Performance Liquid Chromatography (HPLC) assesses purity. Melting point analysis (e.g., 86–88°C for the 2,6-isomer ) can differentiate positional isomers. Mass spectrometry (MS) validates molecular weight (202.55 g/mol for C₆H₃ClN₂O₄). Always cross-reference with CAS registry data to avoid misidentification .

Q. How is 1-Chloro-2,3-dinitrobenzene used in enzymatic assays?

- Methodological Answer : This compound serves as a substrate for glutathione S-transferase (GST) activity assays. In GST assays, 0.2 µg of purified enzyme is incubated with 1-Chloro-2,3-dinitrobenzene and glutathione (GSH). Reaction velocity is measured spectrophotometrically at 340 nm, ensuring linearity within the enzyme’s kinetic range . Pre-experimental validation of substrate concentration and protein linearity is critical to avoid saturation artifacts.

Q. What safety protocols are recommended for handling 1-Chloro-2,3-dinitrobenzene?

- Methodological Answer : While specific toxicity data for this compound is limited, chlorinated nitroaromatics generally require stringent precautions. Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Refer to analogous compounds (e.g., 1-Chloro-3-nitrobenzene ) for guidance: avoid inhalation, store at 0–6°C , and dispose via certified hazardous waste protocols. Always consult updated Safety Data Sheets (SDS) for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 1-Chloro-2,3-dinitrobenzene derivatives?

- Methodological Answer : Molecular docking (e.g., using MOE or AutoDock) evaluates interactions with targets like DNA gyrase. For example, derivatives with morpholine moieties show higher Gram-positive antibacterial activity due to optimized hydrogen bonding with gyrase’s ATP-binding domain . Validate predictions with in vitro assays, and calculate ligand efficiency (LE) to prioritize candidates with balanced potency and physicochemical properties .

Q. What experimental strategies resolve contradictions in isomer-specific reactivity?

- Methodological Answer : Positional isomers (e.g., 2,3- vs. 2,4-dinitro substitution) exhibit divergent reactivity due to steric and electronic effects. For example, 1-Chloro-2,4-dinitrobenzene (DNCB) is a stronger electrophile due to resonance stabilization, whereas the 2,3-isomer may exhibit lower GST affinity. Use kinetic studies (Km, Vmax) and density functional theory (DFT) to map electronic profiles. Comparative HPLC retention times and NMR chemical shifts further distinguish isomers .

Q. How do researchers optimize substrate concentrations in enzyme kinetics studies?

- Methodological Answer : For GST assays, pre-determine the linear range of velocity vs. substrate concentration. Start with a Michaelis-Menten plot: vary 1-Chloro-2,3-dinitrobenzene (0.1–1.0 mM) while fixing GSH (5 mM). Use nonlinear regression to calculate Km and kcat. Ensure protein concentrations (e.g., 0.2 µg/well ) avoid signal saturation. Include negative controls (e.g., heat-denatured enzyme) to confirm activity is substrate-dependent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.